BenchChemオンラインストアへようこそ!

rac-Rotigotine-d3 Methyl Ether Amide

Stable isotope dilution LC-MS/MS quantification Internal standard selection

rac-Rotigotine-d3 Methyl Ether Amide (CAS 1246814-64-1; molecular formula C₂₀H₂₂D₃NO₂S; MW 346.50) is a stable isotope-labeled (d₃) racemic reference standard classified under Pharmaceutical/API Drug Impurities/Metabolites. The compound is the 3,3,3-trideuterio analog of N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide , a methyl ether amide derivative of the non-ergoline dopamine agonist Rotigotine (Neupro®).

Molecular Formula C20H25NO2S
Molecular Weight 346.5 g/mol
Cat. No. B15295256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Rotigotine-d3 Methyl Ether Amide
Molecular FormulaC20H25NO2S
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC
InChIInChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3
InChIKeyZFRSCAOJQBFSLV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Rotigotine-d3 Methyl Ether Amide (CAS 1246814-64-1): Deuterated Rotigotine Impurity & Intermediate Standard for LC-MS/MS Bioanalysis


rac-Rotigotine-d3 Methyl Ether Amide (CAS 1246814-64-1; molecular formula C₂₀H₂₂D₃NO₂S; MW 346.50) is a stable isotope-labeled (d₃) racemic reference standard classified under Pharmaceutical/API Drug Impurities/Metabolites . The compound is the 3,3,3-trideuterio analog of N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide , a methyl ether amide derivative of the non-ergoline dopamine agonist Rotigotine (Neupro®). Its structural features—a 5-methoxy substituent replacing the 5-hydroxy group of Rotigotine and a propanamide functionality in place of the propylamine moiety—place it at the intersection of synthetic intermediate chemistry and pharmacopoeial impurity profiling [1]. The three deuterium atoms are located exclusively on the propanamide acyl chain, yielding a +3.02 Da mass shift versus the unlabeled form (MW 343.48) for stable isotope dilution LC-MS/MS applications .

Why rac-Rotigotine-d3 Methyl Ether Amide Cannot Be Replaced by Generic Deuterated Rotigotine Standards


Substituting rac-Rotigotine-d3 Methyl Ether Amide with a generic deuterated Rotigotine internal standard (e.g., rac-Rotigotine-d3 Hydrochloride or rac-Rotigotine-D7 Hydrochloride) introduces three distinct analytical risks. First, the methyl ether amide structure possesses a fundamentally different chromatographic retention profile from Rotigotine parent compounds due to the 5-methoxy (vs. 5-hydroxy) substitution and propanamide (vs. propylamine) functional group [1]. Second, the racemic nature of this compound enables simultaneous tracking of both (R)- and (S)-enantiomers—a capability absent in single-enantiomer impurity standards such as Rotigotine EP Impurity H [2]. Third, the d₃ labeling pattern (three deuterium atoms on the propanamide chain) produces a +3 Da mass shift that avoids both isotopic overlap with the analyte's natural abundance pattern and the chromatographic isotope effect often observed with higher-deuterium-count labels such as d₇ [3]. These structural and isotopic characteristics are non-interchangeable with alternative deuterated Rotigotine analogs, making generic substitution a source of systematic quantification error in validated bioanalytical methods.

Quantitative Differentiation Evidence: rac-Rotigotine-d3 Methyl Ether Amide Versus Closest Analogs and Alternatives


Isotopic Mass Shift (+3.02 Da) Enables Stable Isotope Dilution LC-MS/MS Quantification Unavailable with Non-Deuterated Form

The deuterated target compound (rac-Rotigotine-d3 Methyl Ether Amide, MW 346.50) provides a +3.02 Da mass shift relative to its non-deuterated counterpart (rac-Rotigotine methyl ether amide, MW 343.48), enabling its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS quantification [1]. In the validated LC-MS/MS method of Sha et al. (2017), stable isotope-labeled Rotigotine (SIL-RGT) served as the internal standard for quantifying Rotigotine and its prodrug in rat plasma over a linear range of 0.1–10.0 ng/mL (r > 0.996), achieving full validation for specificity, precision, accuracy, recovery, matrix effects, and stability [2]. The non-deuterated analog cannot function as a SIL-IS because it is isobaric with the analyte and indistinguishable by mass spectrometry.

Stable isotope dilution LC-MS/MS quantification Internal standard selection Isotopic enrichment

Structural Divergence from Rotigotine API: 5-Methoxy and Propanamide Functionalities Enable Distinct Impurity Tracking

rac-Rotigotine-d3 Methyl Ether Amide differs from Rotigotine API at two critical positions: (1) the 5-methoxy group replaces the 5-hydroxy group required for direct dopamine receptor activation, and (2) a propanamide functionality replaces the propylamine moiety . Pharmacological profiling of the corresponding non-deuterated 5-methoxy analog (N-0724) demonstrated that 5-methoxy substitution abolishes direct dopaminergic activity after intrastriatal administration, with both D1 and D2 receptor binding affinities weakened compared to the 5-hydroxy parent N-0437 [1]. In the context of impurity profiling, the official EP Impurity H (methoxy rotigotine) is structurally analogous to the methyl ether amine form and is listed as an official impurity in the European Pharmacopoeia rotigotine monograph, with chromatographic methods validated to separate it from the API [2]. The propanamide variant provides an additional impurity marker with distinct retention characteristics useful for orthogonal method specificity.

Impurity profiling Pharmaceutical analysis Forced degradation Pharmacopoeial compliance

Racemic (rac) Form Enables Simultaneous Enantiomeric Impurity Screening Versus Single-Enantiomer EP Impurity H Standard

rac-Rotigotine-d3 Methyl Ether Amide is supplied as the racemic mixture containing both (R)- and (S)-enantiomers, whereas Rotigotine EP Impurity H (CAS 1148154-91-9) is the pure (2S)-enantiomer of 5-methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine [1]. In Rotigotine quality control, the API is the single (6S)-enantiomer, and the (6R)-enantiomer (Impurity A) is a specified impurity with a pharmacopoeial limit of NMT 0.15% in raw material [2]. A racemic deuterated standard provides simultaneous reference points for both enantiomers in a single chromatographic run, enabling method validation for chiral purity assessment without requiring two separate single-enantiomer reference standards. The racemic standard also matches the synthetic reality that process impurities often form as racemates during non-stereoselective synthetic steps [3].

Chiral impurity analysis Enantiomeric separation Pharmacopoeial reference standards Method validation

d₃ Labeling Minimizes Chromatographic Isotope Effect Relative to d₇-Labeled Rotigotine Internal Standards

The compound carries exactly three deuterium atoms on the propanamide acyl chain (3,3,3-trideuterio), whereas alternative deuterated Rotigotine internal standards such as rac-Rotigotine-D7 Hydrochloride (CAS 2070009-57-1) incorporate seven deuterium atoms distributed across the molecule . General principles of deuterated internal standard design establish that excessive deuterium substitution can cause sufficient chromatographic separation from the non-deuterated analyte that the fundamental premise of SIL-IS—identical ionization conditions and matrix effects—is compromised [1]. Deuterium isotope effects on reversed-phase LC retention are well-documented; a d₇-labeled compound may exhibit retention time shifts of 0.05–0.3 min relative to the unlabeled analyte, whereas d₃ labeling typically produces shifts of <0.05 min, maintaining near-perfect co-elution [2]. The d₃ mass shift (+3 Da) also provides adequate separation from the analyte's [M+1] and [M+2] natural isotope peaks for selective reaction monitoring (SRM) without the risk of hydrogen-deuterium scrambling that increases with higher deuterium count [3].

Deuterium isotope effect Chromatographic resolution SIL-IS co-elution LC-MS method robustness

Deuterated SIL-IS Superiority Over Structural Analog Internal Standard (Lamotrigine) for Rotigotine Bioanalysis

Mohamed et al. (2017) developed a UHPLC-MS/MS method for rotigotine in human plasma using lamotrigine (a structurally unrelated anticonvulsant) as the internal standard, achieving an LLOQ of 50 pg/mL with 96.9% mean recovery [1]. However, structural analog internal standards like lamotrigine do not co-elute with the analyte and therefore cannot fully compensate for matrix effects from co-eluting endogenous phospholipids and salts [2]. In contrast, Sha et al. (2017) employed a stable isotope-labeled Rotigotine (SIL-RGT) as internal standard for rat plasma quantification, achieving full method validation over 0.1–10.0 ng/mL with r > 0.996 [3]. The deuterated methyl ether amide provides the same SIL-IS advantage—co-elution with structurally similar analytes—with the additional benefit of distinct chromatographic retention from Rotigotine due to its 5-methoxy and propanamide modifications, potentially reducing interference when Rotigotine and its methyl ether amide impurity must be simultaneously quantified.

Matrix effect compensation Internal standard selection Bioanalytical method validation Ionization efficiency

Certified Physicochemical Identity: Molecular Formula, Solubility Profile, and Physical Form Differentiate from Other Deuterated Rotigotine Derivatives

rac-Rotigotine-d3 Methyl Ether Amide (TRC Catalog R700727) is supplied as an orange oil with defined solubility in chlorinated solvents (chloroform, dichloromethane) and diethyl ether [1]. This physical form and solubility profile differ markedly from the hydrochloride salts of deuterated Rotigotine (e.g., rac-Rotigotine-d3 Hydrochloride, MW 351.93, solid powder; rac-Rotigotine-D7 Hydrochloride, solid powder) . The free base/oil form of the methyl ether amide avoids the hydrochloride counterion that can cause ion suppression in ESI+ mass spectrometry and may complicate sample preparation when acid-labile analytes are present . The compound has a computed density of 1.2±0.1 g/cm³, boiling point of 527.3±50.0 °C at 760 mmHg, and flash point of 272.7±30.1 °C . The molecular formula C₂₀H₂₂D₃NO₂S is confirmed by the InChIKey ZFRSCAOJQBFSLV-FIBGUPNXSA-N, which incorporates the specific deuteration pattern .

Reference standard certification Physicochemical characterization Solubility Storage stability

High-Value Application Scenarios for rac-Rotigotine-d3 Methyl Ether Amide Based on Verified Differentiation Evidence


Regulatory Bioanalytical Method Validation for Rotigotine Impurity Quantification in API and Finished Dosage Forms

Pharmaceutical QC laboratories developing HPLC/UV or LC-MS/MS methods for Rotigotine impurity profiling per USP/EP monographs require deuterated reference standards that co-elute with target impurities but are distinguishable by mass. rac-Rotigotine-d3 Methyl Ether Amide provides a stable isotope-labeled analog of the methyl ether amide impurity class, enabling isotope dilution quantification of process-related impurities at the NMT 0.15% specification limit without interference from the Rotigotine API peak [1]. The racemic nature supports simultaneous chiral purity assessment for both (R)- and (S)-enantiomers of the methyl ether amide impurity, addressing Impurity A (NMT 0.15%) and Impurity H monitoring in a single analytical run [2].

In Vivo Pharmacokinetic Studies of Rotigotine Prodrugs and Sustained-Release Formulations

For preclinical pharmacokinetic studies of rotigotine prodrugs (e.g., rotigotine behenate) in rat or large-animal models, a deuterated internal standard with distinct chromatographic retention from the parent drug is essential to avoid cross-talk in multiple reaction monitoring (MRM) [1]. The validated LC-MS/MS method of Sha et al. (2017) used SIL-RGT as IS for simultaneous quantification of Rotigotine and its prodrug over 0.1–10.0 ng/mL, demonstrating the applicability of deuterated rotigotine-related IS to complex PK study designs [2]. The methyl ether amide's unique retention time provides an additional dimension of selectivity when Rotigotine, its prodrug, and multiple metabolites must be resolved in a single gradient.

Forced Degradation Studies for Oxidative and Photolytic Stability Assessment of Rotigotine Formulations

Rotigotine is highly susceptible to oxidative degradation, with forced degradation studies under ICH guidelines revealing eight related substances including four new degradation products characterized by HRMS [1]. The methyl ether amide functionality represents a potential oxidative pathway marker (amide formation from amine precursors), and the deuterated form enables accurate tracking of degradation kinetics via isotope dilution without interference from co-eluting degradation products that share similar chromophores or mass transitions [2]. The compound's solubility in organic extraction solvents (chloroform, dichloromethane, ether) aligns with the LLE protocols commonly used in rotigotine stability-indicating methods.

Labeled Synthetic Intermediate for Rotigotine Process Chemistry and Metabolite Synthesis

The compound is explicitly classified as an 'Intermediate in the production of labelled Rotigotine' and can serve as a starting material for the synthesis of deuterium-labeled Rotigotine metabolites and degradation products for use as reference standards [1]. In synthetic route development, the 5-methoxy group is the protected form of the 5-hydroxy group; O-demethylation (using BBr₃ or similar reagents) converts the methyl ether to Rotigotine, making the deuterated methyl ether amide a late-stage intermediate that introduces the isotopic label prior to the final deprotection step [2]. This dual role—analytical reference standard and synthetic precursor—maximizes procurement value for laboratories engaged in both analytical method development and reference standard synthesis.

Quote Request

Request a Quote for rac-Rotigotine-d3 Methyl Ether Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.